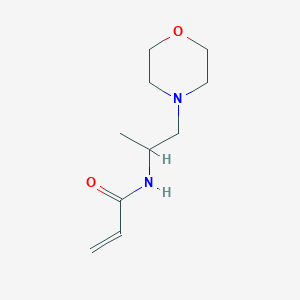![molecular formula C13H13BrN2OS B7557679 2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide](/img/structure/B7557679.png)
2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research in recent years. It is a member of the class of compounds known as acetamides and has been found to possess a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, tumor growth, and oxidative stress. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and has been found to inhibit the activity of various signaling pathways involved in tumor growth.
Biochemical and Physiological Effects:
2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide has been found to possess a wide range of biochemical and physiological effects. It has been found to possess potent anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. It has also been found to possess antitumor properties and has been used in the treatment of various types of cancer. Additionally, it has been found to possess potent antioxidant properties and has been used in the treatment of various oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide in lab experiments are its high yield and purity, its wide range of biochemical and physiological effects, and its potent anti-inflammatory, antitumor, and antioxidant properties. However, the limitations of using this compound in lab experiments are its high cost, its potential toxicity, and the need for specialized equipment and expertise to handle this compound safely.
Future Directions
There are several future directions for the scientific research of 2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide. One direction is to explore the potential of this compound in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to explore the potential of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its potential side effects. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.
Synthesis Methods
The synthesis method for 2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide involves a series of steps. Firstly, 5-bromo-2-thiophenemethanol is reacted with 4-aminobenzylamine to form 4-(5-bromo-2-thiophenemethylamino)benzylamine. This intermediate is then reacted with acetic anhydride to form 2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide. The yield of this synthesis method is high, and the purity of the final product can be easily achieved using standard purification techniques.
Scientific Research Applications
2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide has a wide range of scientific research applications. It has been found to possess potent anti-inflammatory properties and has been used in the treatment of various inflammatory diseases such as rheumatoid arthritis, Crohn's disease, and ulcerative colitis. It has also been found to possess antitumor properties and has been used in the treatment of various types of cancer. Additionally, it has been found to possess potent antioxidant properties and has been used in the treatment of various oxidative stress-related diseases.
properties
IUPAC Name |
2-[4-[(5-bromothiophen-2-yl)methylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c14-12-6-5-11(18-12)8-16-10-3-1-9(2-4-10)7-13(15)17/h1-6,16H,7-8H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEXLQSLXNKVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)NCC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7557611.png)
![2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide](/img/structure/B7557616.png)


![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7557643.png)

![N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide](/img/structure/B7557650.png)
![2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557663.png)


![2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol](/img/structure/B7557677.png)
![3-amino-N-[2-(methanesulfonamido)phenyl]benzamide](/img/structure/B7557687.png)
![2-chloro-N-[4-methoxy-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7557697.png)